4'-Hydroxyaceclofenac is derived from aceclofenac, which itself is an analog of diclofenac, widely used for pain relief and anti-inflammatory purposes. The compound can be classified as a nonsteroidal anti-inflammatory drug metabolite and is specifically recognized in metabolic studies involving diclofenac due to its formation through cytochrome P450-mediated hydroxylation processes.
The synthesis of 4'-hydroxyaceclofenac can be approached through various methods involving chemical transformations that typically include hydroxylation reactions. One efficient synthetic pathway involves the use of cytochrome P450 enzymes, particularly CYP2C9, which catalyze the hydroxylation at the 4'-position of aceclofenac. The general steps include:
This method emphasizes the use of biocatalysis, which is advantageous for producing metabolites with high specificity and yield.
The molecular formula of 4'-hydroxyaceclofenac is , with a molecular weight of approximately 370.18 g/mol. The structural representation includes:
The comp
4'-Hydroxyaceclofenac emerged as a significant metabolite following clinical investigations into aceclofenac, a derivative of the widely prescribed NSAID diclofenac. Aceclofenac (2-[(2,6-dichlorophenyl)amino]phenylacetoxyacetic acid) was developed in the 1980s through deliberate structural modification of diclofenac to enhance gastrointestinal tolerability. The key innovation was the introduction of a glycolic acid ester group at the carboxylic acid moiety of diclofenac, resulting in aceclofenac’s molecular structure (C₁₆H₁₃Cl₂NO₄; MW 354.18) [2] [4]. Metabolic studies in the 1990s revealed that aceclofenac undergoes CYP2C9-mediated para-hydroxylation on its phenyl ring, yielding 4'-hydroxyaceclofenac [(2-{2,6-dichloro-4'-hydroxy-[1,1'-biphenyl]-4-yl}acetoxyacetic acid)] as its primary human metabolite [3] [6]. This metabolite retains the glycolic acid ester linkage but incorporates a polar para-hydroxyl group on the non-chlorinated phenyl ring (see Table 1).
Structurally, 4'-hydroxyaceclofenac serves as a bridge between aceclofenac and diclofenac. While aceclofenac itself is pharmacologically active, hydrolysis of its ester group—either directly or after hydroxylation—releases diclofenac (C₁₄H₁₁Cl₂NO₂; MW 296.15), a potent non-selective COX inhibitor. The sequential metabolism establishes a tripartite relationship: aceclofenac acts as a prodrug, 4'-hydroxyaceclofenac as a stable active metabolite with distinct actions, and diclofenac as a secondary metabolite contributing to overall efficacy [3] [4] [6].
Table 1: Structural Comparison of Aceclofenac, 4'-Hydroxyaceclofenac, and Diclofenac
Compound | Molecular Formula | Molecular Weight | Key Structural Features | Primary Biotransformation Pathway |
---|---|---|---|---|
Aceclofenac | C₁₆H₁₃Cl₂NO₄ | 354.18 | Glycolic acid ester at carboxyl group; Dichlorinated phenyl ring | CYP2C9 hydroxylation → 4'-Hydroxyaceclofenac |
4'-Hydroxyaceclofenac | C₁₆H₁₃Cl₂NO₅ | 370.18 | Para-hydroxyl group on non-chlorinated phenyl ring; Intact glycolic ester | Ester hydrolysis → 4'-Hydroxydiclofenac |
Diclofenac | C₁₄H₁₁Cl₂NO₂ | 296.15 | Free carboxylic acid; No para-hydroxyl group | CYP2C9 hydroxylation → 4'-Hydroxydiclofenac |
4'-Hydroxyaceclofenac is not merely a metabolic intermediate but a therapeutically significant entity responsible for a substantial portion of aceclofenac’s clinical effects. Pharmacokinetic studies in healthy volunteers demonstrate that after oral aceclofenac administration (100 mg), plasma concentrations of 4'-hydroxyaceclofenac consistently exceed those of both diclofenac and 4'-hydroxydiclofenac. Compartmental modeling reveals its formation rate constant (0.48 h⁻¹) is significantly higher than the hydrolysis rate to diclofenac (0.08 h⁻¹), underscoring its metabolic predominance [3] [6]. This metabolite achieves therapeutic concentrations in synovial fluid—reaching ~60% of plasma levels—where it directly interfaces with inflamed joint tissues [4] [8].
Crucially, 4'-hydroxyaceclofenac mediates chondroprotective effects distinct from conventional COX inhibition. In vitro studies using rabbit articular chondrocytes and synoviocytes show it suppresses interleukin-1β (IL-1β)-induced production of:
Table 2: Key Pharmacodynamic Actions of 4'-Hydroxyaceclofenac in Inflammatory Cells
Biological Target | Effect of 4'-Hydroxyaceclofenac | Concentration Range | Functional Outcome |
---|---|---|---|
Chondrocytes | ↓ IL-1β-induced proMMP-1 & proMMP-3 production and mRNA expression | 5–20 μM | Reduced collagen & proteoglycan degradation |
↓ IL-1β-induced sGAG release | 10 μM | Preservation of cartilage extracellular matrix | |
Synoviocytes | ↓ IL-1β-induced proMMP-1 & proMMP-3 production | 10 μM | Inhibition of joint tissue destruction |
Suppression of cell proliferation | 10–50 μM | Attenuation of synovial hyperplasia in RA |
Mechanistically, these effects operate partly independently of prostaglandin E₂ (PGE₂) suppression. While 4'-hydroxyaceclofenac moderately inhibits COX-2 (IC₅₀ = 36 μM), its anti-MMP and cartilage-protecting actions persist in the presence of exogenous PGE₂, suggesting direct modulation of cytokine signaling pathways [1] [8]. This dual activity—combining COX-dependent anti-inflammatory effects with COX-independent cartilage preservation—establishes 4'-hydroxyaceclofenac as a unique contributor to aceclofenac’s efficacy in osteoarthritis and rheumatoid arthritis management [1] [4] [9].
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2